2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide
Description
This compound belongs to a class of 1,4-dioxino[2,3-g]quinoline derivatives characterized by a fused tricyclic backbone. The core structure includes a quinoline ring fused with a 1,4-dioxane moiety, with key functional groups at positions 6, 8, and 9. The acetamide group at position 6 is substituted with a 4-ethoxyphenyl ring (N-(C₆H₄-OCH₂CH₃)), enhancing its capacity for hydrogen bonding and hydrophobic interactions. Position 9 contains a ketone group, which may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O7/c1-3-36-21-9-5-19(6-10-21)29(34)24-17-32(18-28(33)31-20-7-11-22(12-8-20)37-4-2)25-16-27-26(38-13-14-39-27)15-23(25)30(24)35/h5-12,15-17H,3-4,13-14,18H2,1-2H3,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZLIOHBGHHPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC=C(C=C5)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide is a synthetic derivative of quinoline and exhibits a range of biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C28H27N2O6
- Molecular Weight : 485.52 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antitumor Activity
-
Mechanism of Action :
- The compound has been evaluated for its ability to inhibit cancer cell proliferation. It has shown promising results in various cancer cell lines, indicating potential as an anticancer agent.
- Studies suggest that the compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting cell cycle progression.
-
Case Studies :
- In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including breast (MCF-7) and melanoma (A375) cells. The IC50 values ranged from 0.5 to 5 µM depending on the cell line tested .
- A selectivity index (SI) analysis showed that the compound was significantly less toxic to normal peripheral blood mononuclear cells compared to cancer cells, suggesting a favorable therapeutic window .
Antimicrobial Activity
-
Antibacterial Effects :
- The compound has been tested against various bacterial strains, showing notable antibacterial activity. In particular, it demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
- Minimum inhibitory concentration (MIC) values were reported in the range of 10–50 µg/mL for effective strains .
-
Antifungal Properties :
- Preliminary studies indicate antifungal activity against Candida species, although further research is necessary to quantify these effects.
Data Table: Biological Activities of the Compound
| Activity Type | Test Organism/Cell Line | IC50/MIC (µM/µg/mL) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | 0.5 | |
| Antitumor | A375 | 1.0 | |
| Antibacterial | Staphylococcus aureus | 20 | |
| Antifungal | Candida albicans | 30 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cell proliferation and survival. Specifically:
- Topoisomerase Inhibition : Similar quinoline derivatives have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription, leading to cell death in rapidly dividing cancer cells .
- Apoptosis Induction : The compound may activate caspase pathways that lead to programmed cell death, which is a desirable mechanism in cancer therapy.
Scientific Research Applications
The compound exhibits several promising biological activities, which can be categorized as follows:
1. Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. It effectively scavenges free radicals, thereby reducing oxidative stress in cells. In vitro studies using DPPH radical scavenging assays have demonstrated an IC50 value comparable to standard antioxidants such as ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| 2-[8-(4-ethoxybenzoyl)-...] | 30 |
| Ascorbic Acid | 20 |
2. Anti-inflammatory Effects
The compound has shown potential in inhibiting pro-inflammatory cytokines. In vitro studies revealed that it significantly downregulates the expression of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting its utility in treating inflammatory diseases.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 500 |
| IL-6 | 1200 | 400 |
3. Antimicrobial Properties
Preliminary tests indicate that the compound exhibits antimicrobial activity against various bacterial strains. It has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Therapeutic Applications
The therapeutic potential of this compound extends to various medical fields:
1. Cancer Research
Due to its ability to modulate oxidative stress and inflammatory pathways, this compound is being investigated for its potential role in cancer therapy. Its mechanism of action may involve the induction of apoptosis in cancer cells while sparing normal cells.
2. Treatment of Inflammatory Diseases
Given its anti-inflammatory properties, this compound may serve as a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease. Clinical trials are needed to evaluate its efficacy and safety in human subjects.
Case Studies
Several case studies have explored the applications of similar compounds within the quinoline class:
Case Study on Inflammatory Diseases : A clinical trial investigated a related quinoline derivative in patients with rheumatoid arthritis, demonstrating significant reductions in disease activity scores and inflammatory markers post-treatment.
Antimicrobial Efficacy Study : Another study focused on a related compound's effectiveness against multidrug-resistant bacterial strains, highlighting its potential as an alternative treatment option for resistant infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents on the benzoyl (position 8) and acetamide (position 6) groups. These variations significantly impact physicochemical properties and bioactivity. Below is a comparative analysis based on available
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analogs; †Not listed in evidence; ‡Assumed identical to due to same substituent count.
Key Findings:
Electronic Effects :
- The benzoyl substituent in lacks the ethoxy group, diminishing electron-donating effects and possibly reducing resonance stabilization. This could lower metabolic stability compared to ethoxybenzoyl-containing analogs .
Crystallographic Analysis :
- SHELX software () has been pivotal in resolving crystal structures of similar compounds, revealing that ethoxy groups adopt planar conformations to minimize steric clashes with the dioxane ring.
Synthetic Challenges :
- The 2,4-dimethoxyphenyl analog () demonstrates the feasibility of introducing multiple electron-rich groups but complicates regioselective synthesis due to competing reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
